molecular formula C13H15N3OS2 B5699515 N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No. B5699515
M. Wt: 293.4 g/mol
InChI Key: MUEWAAYXBZKZJL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thioamide derivative that is commonly used as a feed additive for livestock to enhance their growth performance. However, recent studies have suggested that DMPT has several other potential applications, including its use as a plant growth regulator, a soil conditioner, and a biocide.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is not fully understood, but it is believed to involve the modulation of microbial activity in the gut of animals and the soil. N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to increase the population of beneficial microbes while reducing the population of harmful microbes, resulting in improved gut and soil health. N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide may also affect the expression of genes involved in various metabolic pathways, leading to improved growth performance and stress tolerance.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several biochemical and physiological effects on animals and plants. In livestock, N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to increase the production of growth hormone and insulin-like growth factor 1, resulting in improved growth performance. N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has also been shown to reduce the production of harmful gases such as ammonia and hydrogen sulfide in the gut, leading to improved air quality and reduced environmental impact. In plants, N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to enhance photosynthesis, increase the production of antioxidants, and improve nutrient uptake, resulting in improved growth and stress tolerance.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has several advantages for lab experiments, including its ease of use, low toxicity, and cost-effectiveness. N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can be easily added to animal feed or plant growth media, and its effects can be easily measured using various biochemical and physiological assays. However, N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide also has some limitations, including its potential to interact with other chemicals in the environment and its variability in effectiveness depending on the species and environmental conditions.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of interest is the optimization of the synthesis method to improve efficiency and reduce costs. Another area of interest is the identification of the specific microbial species and metabolic pathways affected by N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, which could lead to the development of more targeted and effective applications. Additionally, further research is needed to explore the potential applications of N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in other fields, such as food preservation, medical applications, and environmental remediation.

Synthesis Methods

N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isothiocyanate with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to obtain N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. The synthesis method of N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been optimized and improved over time, resulting in a more efficient and cost-effective process.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields. In agriculture, N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been shown to enhance the growth performance of livestock, improve feed efficiency, and reduce ammonia emissions from manure. N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has also been investigated as a plant growth regulator, with studies showing that it can increase crop yield and improve plant resistance to biotic and abiotic stress. In addition, N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been tested as a soil conditioner, with promising results in improving soil structure and nutrient availability. N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has also been studied as a biocide, with its antimicrobial properties showing potential for use in food preservation and medical applications.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-8-4-5-11(9(2)6-8)14-12(17)7-18-13-16-15-10(3)19-13/h4-6H,7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEWAAYXBZKZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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